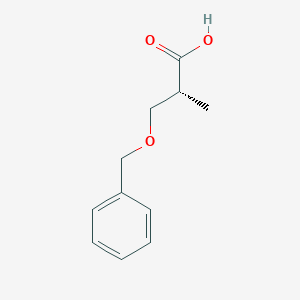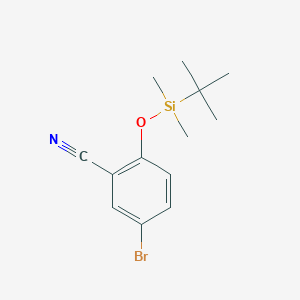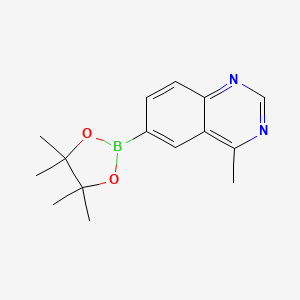![molecular formula C7H10F2S B13462074 {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13462074.png)
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is a chemical compound with the molecular formula C7H10F2S and a molecular weight of 164.22 g/mol It is characterized by the presence of a spirocyclic structure with two fluorine atoms and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents. One common method includes the use of difluorocarbene intermediates to introduce the fluorine atoms into the spirocyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the spirocyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of {1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
{1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride: Similar spirocyclic structure with a sulfonyl chloride group instead of a thiol group.
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol: Similar structure with an additional methyl group.
Uniqueness
{1,1-Difluorospiro[2.3]hexan-5-yl}methanethiol is unique due to its specific combination of a spirocyclic structure, fluorine atoms, and a methanethiol group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H10F2S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanethiol |
InChI |
InChI=1S/C7H10F2S/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2 |
InChI Key |
XLHVPBOUYXUQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2(F)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
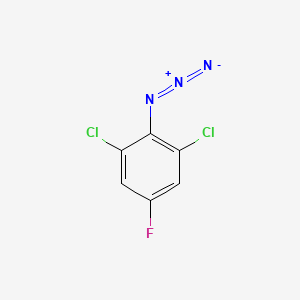
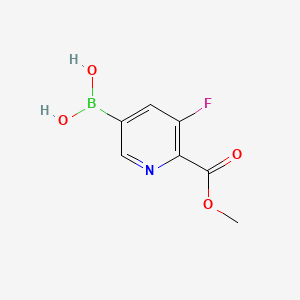
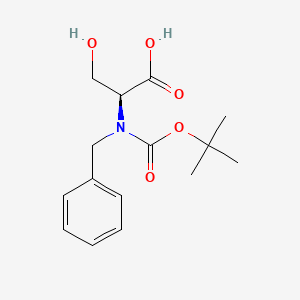
![Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13462011.png)
![N-methyl-2-[(prop-2-en-1-yl)amino]acetamide](/img/structure/B13462014.png)
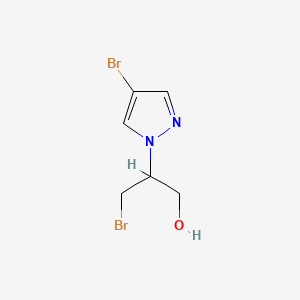
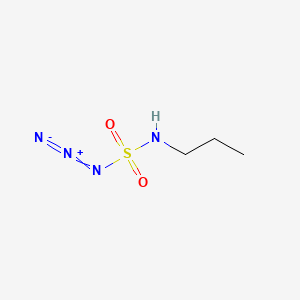
![2-[(4-Bromophenyl)amino]acetamide](/img/structure/B13462021.png)
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid](/img/structure/B13462025.png)
